
3-(2,4-Dinitroanilino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dinitroanilino)benzamide is an organic compound with the molecular formula C13H10N4O5. It is characterized by the presence of a benzamide group attached to a 2,4-dinitrophenylamino moiety.
Méthodes De Préparation
The synthesis of 3-(2,4-Dinitroanilino)benzamide typically involves the reaction of 2,4-dinitroaniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-(2,4-Dinitroanilino)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields the corresponding diamine derivative, while substitution reactions can yield a variety of substituted benzamides .
Applications De Recherche Scientifique
3-(2,4-Dinitroanilino)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dinitroanilino)benzamide involves its interaction with specific molecular targets. The nitro groups in the compound are electron-withdrawing, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and assays. The compound can also interact with proteins and enzymes, affecting their function and activity .
Comparaison Avec Des Composés Similaires
3-(2,4-Dinitroanilino)benzamide can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
3-Amino-N-(2,4-dimethoxyphenyl)benzamide: Another benzamide derivative with different substituents.
2,4-Dinitroaniline: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H10N4O5 |
|---|---|
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
3-(2,4-dinitroanilino)benzamide |
InChI |
InChI=1S/C13H10N4O5/c14-13(18)8-2-1-3-9(6-8)15-11-5-4-10(16(19)20)7-12(11)17(21)22/h1-7,15H,(H2,14,18) |
Clé InChI |
PEFANSBWEDRANM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


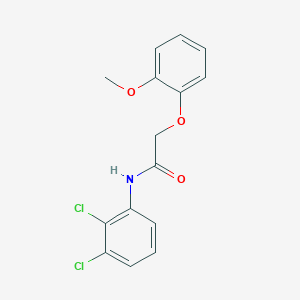
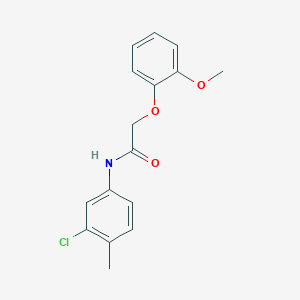
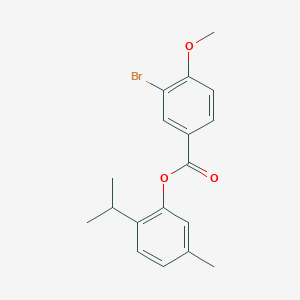
![Benzyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B325442.png)

![N-[4-(diethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B325444.png)
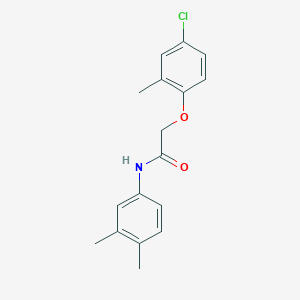
![N-(4-{[2-(3-phenylpropanoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B325446.png)
![2-iodo-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B325448.png)
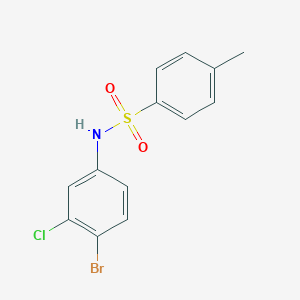
![Propyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B325453.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B325456.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B325457.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B325459.png)
